5-Methoxythiazolo[4,5-b]pyridine-2-thiol
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Overview
Description
5-Methoxythiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a methoxy group at the 5-position and a thiol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method results in the formation of the target compound with high efficiency. Another approach involves the use of hydrazonoyl halides as precursors, which react with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Methoxythiazolo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol or acetic acid and catalysts like lithium bromide .
Major Products
The major products formed from the reactions of this compound include disulfides, sulfonic acids, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxythiazolo[4,5-b]pyridine-2-thiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It has been investigated for its anti-inflammatory and antitumor activities.
Mechanism of Action
The mechanism of action of 5-Methoxythiazolo[4,5-b]pyridine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound’s heterocyclic structure allows it to interact with a wide range of receptor targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxythiazolo[4,5-b]pyridine-2-thiol include other thiazolo[4,5-b]pyridine derivatives such as:
- 5-Aminothiazolo[4,5-b]pyridine-2-thiol
- 5-Methylthiazolo[4,5-b]pyridine-2-thiol
- 5-Chlorothiazolo[4,5-b]pyridine-2-thiol
Uniqueness
This compound is unique due to the presence of both a methoxy group and a thiol group, which confer distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s lipophilicity, while the thiol group allows for covalent interactions with biological targets .
Properties
IUPAC Name |
5-methoxy-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-10-5-3-2-4-6(8-5)9-7(11)12-4/h2-3H,1H3,(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIJNFNWSQFFFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)SC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682036 |
Source
|
Record name | 5-Methoxy[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-53-3 |
Source
|
Record name | 5-Methoxythiazolo[4,5-b]pyridine-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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